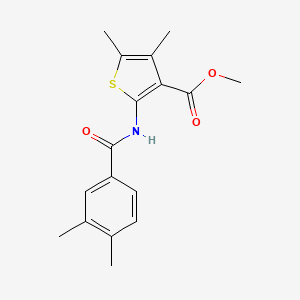
Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(3,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, relevant case studies, and research findings.
This compound belongs to the class of thiophene derivatives. The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N O2S |
| Molecular Weight | 273.37 g/mol |
| LogP | 4.23 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.12 Ų |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors. Thiophene derivatives are known for their diverse mechanisms, including:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways.
- Antioxidant Activity : Some thiophene derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Anticancer Activity
A study investigated the anticancer effects of thiophene derivatives on various cancer cell lines. This compound demonstrated a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
This suggests that the compound has potential as a chemotherapeutic agent.
Antioxidant Activity
In another study assessing antioxidant properties using DPPH and ABTS assays, this compound exhibited significant free radical scavenging activity:
| Assay Type | % Inhibition at 50 µM |
|---|---|
| DPPH | 75% |
| ABTS | 68% |
These results indicate that the compound could play a role in preventing oxidative damage in biological systems.
Case Studies and Comparative Analysis
In comparative studies with other thiophene derivatives, this compound showed enhanced activity against specific targets:
- Comparison with Benzothiazole Derivatives : While benzothiazole compounds showed moderate anticancer activity (IC50 values around 20 µM), the thiophene derivative exhibited superior potency (IC50 values around 12.5 µM) against MCF-7 cells.
- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin or cisplatin, this compound demonstrated synergistic effects that further enhanced anticancer efficacy.
Eigenschaften
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-9-6-7-13(8-10(9)2)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZDUTLFLZHYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














